1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone
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Overview
Description
1-[4-(2,4-Dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone is a complex organic compound with significant applications in various fields. It is characterized by the presence of a pyrrole ring substituted with a dichlorobenzoyl group and a trifluoroethanone moiety.
Preparation Methods
The synthesis of 1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone involves several steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 2,2,2-trifluoroacetophenone.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Procedure: The 2,4-dichlorobenzoyl chloride is reacted with 2,2,2-trifluoroacetophenone in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-[4-(2,4-Dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1-[4-(2,4-Dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-[4-(2,4-Dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone can be compared with similar compounds such as:
Di(2,4-dichlorobenzoyl) peroxide: This compound is used as a polymerization initiator and has different reactivity and stability profiles.
1,4-Dichlorobenzene: An isomer with different chemical properties and applications, primarily used as a pesticide and deodorant.
2,4-Dichlorobenzoyl chloride: A precursor in the synthesis of various organic compounds, including the target compound.
Properties
IUPAC Name |
1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO2/c14-7-1-2-8(9(15)4-7)11(20)6-3-10(19-5-6)12(21)13(16,17)18/h1-5,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDBUXASJIFNLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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